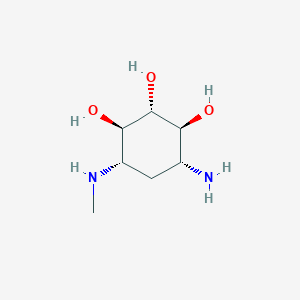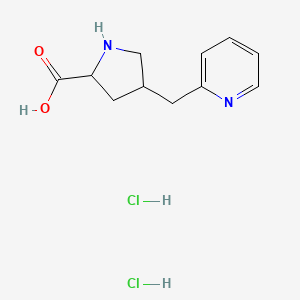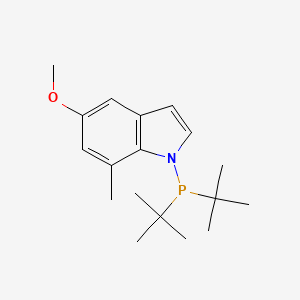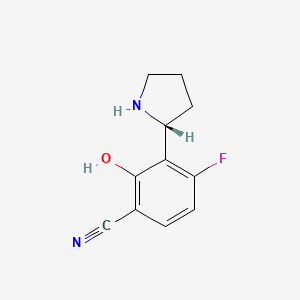![molecular formula C26H25F6N2PS B12947402 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by the presence of trifluoromethyl groups, a diphenylphosphanyl group, and a chiral center, making it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea typically involves the following steps:
Formation of the Thiourea Backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Diphenylphosphanyl Group: This step often involves the use of a phosphine reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of such complex compounds may involve multi-step synthesis with purification processes such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phosphanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl compounds, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry
Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with unique properties.
Agriculture: It may find applications in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea exerts its effects depends on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes. The diphenylphosphanyl group can interact with metal ions or enzymes, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)urea: Similar structure but with a urea group instead of thiourea.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of both trifluoromethyl and diphenylphosphanyl groups in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea makes it unique in terms of its chemical reactivity and potential applications. The chiral center adds another layer of complexity, making it a valuable compound for stereoselective synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C26H25F6N2PS |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]thiourea |
InChI |
InChI=1S/C26H25F6N2PS/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)34-24(36)33-20-14-18(25(27,28)29)13-19(15-20)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H2,33,34,36)/t23-/m1/s1 |
Clave InChI |
JRZXNRDLIYFNOB-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)


![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)

![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)

